molecular formula C10H13N3O4 B10909319 [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006468-66-1

[4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B10909319
CAS No.: 1006468-66-1
M. Wt: 239.23 g/mol
InChI Key: GSUIMJCXWYSHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that features a morpholine ring attached to a pyrazole ring via a carbonyl group, with an acetic acid moiety

Properties

CAS No.

1006468-66-1

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

2-[4-(morpholine-4-carbonyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C10H13N3O4/c14-9(15)7-13-6-8(5-11-13)10(16)12-1-3-17-4-2-12/h5-6H,1-4,7H2,(H,14,15)

InChI Key

GSUIMJCXWYSHEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the morpholine ring: The morpholine ring is introduced via a nucleophilic substitution reaction where the pyrazole intermediate reacts with a morpholine derivative.

    Formation of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The acetic acid moiety enables classic carboxylic acid transformations:

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

Reagent/ConditionProductYieldReference
Methanol + H₂SO₄ (reflux)Methyl ester75–85%
Ethanol + DCC/DMAPEthyl ester80–90%

Amidation

Coupling agents like EDC/HOBt facilitate reactions with amines:

python
# Example protocol from pyrazole-carboxylic acid amidation [2]: 1. Dissolve [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid (1 eq) in DMF. 2. Add EDC (1.2 eq), HOBt (1.2 eq), and amine (1.5 eq). 3. Stir at 25°C for 1224 hours. 4. Purify via column chromatography.

This method produces amides with yields of 65–92%, depending on the amine’s steric and electronic properties .

Salt Formation

Reaction with bases like NaOH or K₂CO₃ generates water-soluble salts, enhancing bioavailability.

Amide Group Reactivity

The morpholin-4-ylcarbonyl group participates in:

Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to form carboxylic acid derivatives:
C10H13N3O4+H2OH+/OHC9H11N3O4+Morpholine\text{C}_{10}\text{H}_{13}\text{N}_{3}\text{O}_{4} + \text{H}_{2}\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{9}\text{H}_{11}\text{N}_{3}\text{O}_{4} + \text{Morpholine}
Yields range from 60–75%, confirmed by IR loss of amide-I bands (~1650 cm⁻¹).

Pyrazole Ring Functionalization

The 1H-pyrazole core undergoes electrophilic substitution, though steric hindrance from the morpholine group limits reactivity at the 4-position.

Suzuki–Miyaura Coupling

When halogenated pyrazole precursors are used, cross-coupling with boronic acids introduces aryl/heteroaryl groups:

python
# Adapted from pyrazole boronic acid coupling [2]: 1. Mix halogenated precursor (1 eq), Pd(PPh₃)(0.05 eq), and boronic acid (1.5 eq) in dioxane/H₂O. 2. Heat at 80°C for 612 hours. 3. Isolate via extraction and chromatography.

This method achieves ~70% yield for para-substituted aryl groups .

Synthetic Modifications

Key steps in synthesizing and derivatizing the compound include:

Cyclocondensation

Hydrazines react with β-keto esters or malonates to form the pyrazole core, followed by morpholine incorporation via nucleophilic acyl substitution .

Hydrolysis of Esters

Ethyl or methyl esters of precursor pyrazoles are saponified to the free acid using NaOH/EtOH (85–95% yield) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and morpholine fragments (TGA data).

  • Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming nitriles and aldehydes.

Scientific Research Applications

Predicted Pharmacological Effects

Computational models, such as the PASS (Prediction of Activity Spectra for Substances) program, have predicted various pharmacological effects for this compound. Potential activities include:

  • Anti-inflammatory
  • Analgesic
  • Antimicrobial

In vitro studies are essential to validate these predictions and to elucidate the underlying mechanisms of action.

Interaction Studies

Understanding how [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid interacts with biological targets is crucial. Interaction studies may include:

  • Binding affinity assessments with specific receptors or enzymes.
  • Evaluation of cellular uptake and metabolism.

These studies will provide insights into its therapeutic potential and safety profile.

Drug Development

The unique structural features of this compound make it a candidate for drug development. Key applications include:

  • Lead Compound in Drug Design : Its diverse pharmacological predictions suggest that it could serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Modification for Enhanced Efficacy : The compound's reactivity allows for potential modifications to improve its efficacy or selectivity against specific biological targets.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrazole core.
  • Introduction of the morpholine ring.
  • Attachment of the acetic acid moiety.

Careful optimization of these steps is necessary to maximize yield and purity, which is critical for subsequent biological testing.

Mechanism of Action

The mechanism of action of [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(morpholin-4-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl acetic acid
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid

Uniqueness

Compared to similar compounds, [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid is unique due to its specific combination of a morpholine ring, pyrazole ring, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

[4-(Morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid, a compound with the molecular formula C10H13N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a morpholine group and an acetic acid moiety, which contributes to its diverse biological activities. The molecular weight is approximately 193.23 g/mol, and it exhibits one hydrogen bond donor capability, making it a candidate for interactions with biological macromolecules.

1. Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Salmonella typhi4 µg/mL
2Bacillus subtilis8 µg/mL

These findings suggest that modifications of the pyrazole structure can enhance antibacterial activity, particularly when combined with other functional groups .

2. Antitumor Activity

The compound has been evaluated for its antitumor properties through various in vitro studies. It has been found to inhibit cell proliferation in cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy.

In one study, the compound demonstrated a dose-dependent inhibition of cancer cell growth:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The results indicate that higher concentrations lead to significantly reduced viability of cancer cells .

3. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease.

EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.21 ± 0.005

These values suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes .

Case Studies

Several case studies highlight the compound's potential in clinical applications:

  • Case Study A : A study evaluated the antibacterial effects of pyrazole derivatives in combination with colistin against multidrug-resistant Acinetobacter baumannii. The combination showed enhanced efficacy compared to monotherapy.
  • Case Study B : In vivo studies on tumor-bearing mice treated with the compound showed significant tumor reduction compared to control groups, indicating its potential for further development in cancer treatment protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.